N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative featuring a fused pyrimidine-indole core. Key structural elements include:
- 3-(4-Fluorophenyl) substituent: Positioned on the pyrimido[5,4-b]indole scaffold, this group enhances electronic interactions with target receptors .
- Sulfanyl acetamide linkage: A thioether bridge connects the core to the N-(2,4-difluorophenyl)acetamide moiety, influencing solubility and metabolic stability .
- Difluorophenyl group: The 2,4-difluoro substitution on the acetamide nitrogen may improve lipophilicity and bioavailability compared to non-fluorinated analogs .
This compound is structurally related to ligands targeting Toll-like Receptor 4 (TLR4) and other inflammatory pathways, as suggested by its pyrimidoindole core and sulfanyl functional group .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2S/c25-13-5-8-15(9-6-13)31-23(33)22-21(16-3-1-2-4-18(16)29-22)30-24(31)34-12-20(32)28-19-10-7-14(26)11-17(19)27/h1-11,29H,12H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJQUTMCIRIVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorinated phenyl groups and the acetamide moiety. Common reagents used in these reactions include fluorinated anilines, acyl chlorides, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues with Pyrimido[5,4-b]indole Cores
Compounds sharing the pyrimidoindole scaffold but differing in substituents are summarized below:
Key Observations :
- Fluorine Substitutions : The target compound’s 4-fluorophenyl and 2,4-difluorophenyl groups likely enhance binding to hydrophobic pockets in target proteins compared to phenyl or methoxyphenyl analogs .
- Acetamide Substituents : Bulky alkyl chains (e.g., isopentyl, tert-butyl) improve membrane permeability but may increase toxicity, whereas fluorinated aryl groups balance lipophilicity and metabolic resistance .
Heterocyclic Variants with Sulfanyl Acetamide Moieties
Compounds with alternative heterocycles but similar sulfanyl acetamide functionalities:
Key Observations :
Structure-Activity Relationships (SAR)
- Fluorine Positioning : 4-Fluorophenyl at position 3 (target) vs. 3-methoxyphenyl () shows that electron-withdrawing groups enhance target engagement in hydrophobic environments .
- N-Substituents : N-(2,4-difluorophenyl) acetamide (target) offers superior metabolic stability over N-alkylated analogs (e.g., Compound 27) due to reduced cytochrome P450 susceptibility .
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H15F3N2O3S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=C1)F)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor , potentially affecting various signaling pathways crucial for cell proliferation and survival. The presence of fluorine atoms may enhance its binding affinity to target proteins.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values : The effective concentrations that inhibited 50% of cell growth were found to be approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may down-regulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.
- Mechanistic Studies : Western blot analysis revealed that treatment with the compound led to decreased levels of phosphorylated ERK1/2 and p70S6K in treated cells, indicating a disruption in critical signaling pathways involved in cell growth.
- Animal Models : In vivo studies using mouse models have shown promising results in tumor growth inhibition when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
